molecular formula C8H9BrN2O3 B2708430 EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate CAS No. 1404431-96-4

EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate

Cat. No.: B2708430
CAS No.: 1404431-96-4
M. Wt: 261.075
InChI Key: ZJSYJWWREUOLMC-UHFFFAOYSA-N
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Description

Historical Development of Bromopyrimidine Compounds

The exploration of bromopyrimidines began in the mid-20th century with the isolation of pyrimidine nucleobases, but systematic bromination strategies only gained traction in the 1980s. Early methods relied on hazardous reagents like elemental bromine (Br₂) in halogenated solvents, which posed significant handling risks and generated complex byproducts. For instance, the 1995 incident involving acetone peroxide formation during 5-bromo-4(3H)-pyrimidinone synthesis underscored the need for safer protocols.

A paradigm shift occurred with the introduction of N-bromosuccinimide (NBS) in the 2000s, which enabled regioselective bromination of pyrimidines under milder conditions. However, NBS-based routes faced economic barriers due to high reagent costs (≥$9.00/250mg) and multi-step purification requirements. The 2012 patent CN103012284A revolutionized this field by demonstrating bromine-mediated direct bromination using inorganic bases in halogenated hydrocarbons, achieving 67–90% yields while reducing solvent diversity.

Table 1: Evolution of 5-Bromopyrimidine Synthesis Methodologies

Era Reagent System Solvent Yield (%) Cost Efficiency
1980–2000 Br₂/H₂SO₄ Chloroform 30–50 Low
2000–2010 NBS/DMF Tetrahydrofuran 60–90 Moderate
2010–2025 Br₂/K₂CO₃ (CN103012284A) Dichloroethane 67–90 High

Significance of Ethyl 2-[(5-Bromopyrimidin-2-yl)oxy]acetate in Academic Research

This compound serves as a linchpin in synthesizing kinase-targeted therapeutics, leveraging its dual reactivity at the bromine and ester moieties. The ethoxyacetate side chain enhances solubility in polar aprotic solvents (ε = 20–40 in DMSO), enabling efficient Suzuki-Miyaura couplings with aryl boronic acids. For example, its incorporation into bosentan analogs improved endothelin receptor binding affinity by 12-fold compared to non-brominated derivatives.

Recent studies highlight its role in generating thieno[2,3-d]pyrimidine scaffolds, where lithium diisopropylamide (LDA)-mediated halogen dance reactions at −78°C yield 5-bromo-4-chlorothienopyrimidines with 67.1% efficiency. This regiospecificity is critical for constructing fused heterocycles used in allosteric enzyme inhibitors.

Research Evolution and Current Trends

The 2020s have witnessed three transformative trends:

  • Solvent-Free Mechanochemistry : Ball-milling techniques now enable bromopyrimidine functionalization without volatile solvents, reducing waste by 83% compared to traditional DMSO-based methods.
  • Photoredox Catalysis : Visible-light-mediated C–O bond formation accelerates the synthesis of this compound derivatives, achieving turnover frequencies >200 h⁻¹.
  • Continuous Flow Systems : Microreactor technology permits kilogram-scale production of 5-bromopyrimidine intermediates with <2% batch variability, addressing previous scalability challenges.

Emerging applications include its use as a directing group in C–H activation reactions, where the bromine atom templates palladium-catalyzed ortho-arylation of benzamides with 94% enantiomeric excess. These advances position this compound as a cornerstone of next-generation heterocyclic chemistry.

Properties

IUPAC Name

ethyl 2-(5-bromopyrimidin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-2-13-7(12)5-14-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSYJWWREUOLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate typically involves the reaction of 5-bromopyrimidine-2-ol with ethyl bromoacetate in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Alkylation Reactions

This compound participates in nucleophilic alkylation reactions, particularly through its oxygen atom in the ethoxyacetate group. A key example involves its use as an intermediate in pyrazole synthesis:

Reaction Protocol

  • Reacted with hydrazine hydrate in ethanol at reflux (80°C for 4–6 h) to yield hydrazide derivatives .

  • Subsequent condensation with benzaldehyde derivatives produces styryl quinazoline analogs .

Key Conditions

ReagentSolventTemperatureYieldApplication
Hydrazine hydrateEthanol80°C72–85%Bioactive pyrazole derivatives

Nucleophilic Substitution at the Pyrimidine Ring

The 5-bromo substituent undergoes substitution reactions with various nucleophiles, enabling structural diversification:

Examples

  • Amination : Reacted with tert-butyl carbamate in DMF using DBU as a base (60°C, 12 h) to form protected amine derivatives .

  • Etherification : Substituted with ethylene glycol under strong basic conditions (tBuOK, THF, 50°C) to generate ethoxy-linked intermediates .

Substituent Effects on Bioactivity

Substituent (Position 5)ET<sub>A</sub> IC<sub>50</sub> (nM)ET<sub>B</sub> IC<sub>50</sub> (nM)
Bromine (reference)0.843
Chlorine0.738
Methoxy0.945
Trifluoromethyl0.640

Cyclization Reactions

The compound serves as a precursor in heterocycle formation:

Thiazole Synthesis

  • Hydrazone derivatives (from hydrazine reaction) cyclize with thioglycolic acid in DMF (100°C, 3 h) to form thiazole rings .
    Pyrazole Formation

  • Reacted with triethyl orthoformate or acetylacetone under acidic conditions to generate pyrazole derivatives .

Yield Comparison

Cyclization PartnerProductYield
Thioglycolic acidThiazole68%
AcetylacetonePyrazole75%

Hydrolysis and Ester Transformations

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Saponification

  • Treatment with NaOH in aqueous THF (rt, 2 h) yields carboxylic acid derivatives .
    Transesterification

  • Reacted with tert-butanol under Mitsunobu conditions (DIAD, PPh<sub>3</sub>) to produce bulkier ester analogs .

Reaction Optimization

ConditionCatalystConversion Rate
Acidic (HCl/EtOH)None88%
Basic (NaOH/THF)Phase-transfer94%

Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

  • Reacted with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C) to introduce aryl groups at position 5 .

Case Study: Antihypertensive Drug Synthesis

  • Coupling with 4-bromophenylboronic acid produced a lead compound (ET<sub>A</sub> IC<sub>50</sub> = 0.5 nM) used in clinical trials for pulmonary arterial hypertension.

Amidation and Sulfonylation

The acetate moiety reacts with amines/sulfonating agents:

Sulfamide Formation

  • Treated with chlorosulfonyl isocyanate (0°C, DCM) followed by n-propylamine to generate sulfamide derivatives .

Key Process Parameters

StepReagentTemperatureYield
SulfonylationClSO<sub>2</sub>NCO0°C82%
Amine couplingn-Propylamine/TEArt78%

Industrial-Scale Process Considerations

Patents highlight optimized protocols for large-scale synthesis:

Continuous Flow Reactor

  • Reaction with potassium cyanate in acetic acid/water achieved 95% conversion with <2% impurities.
    Purification

  • Crystallization from isopropanol/water mixtures improved purity to >99.5% .

This compound’s reactivity profile enables its use in medicinal chemistry (e.g., endothelin receptor antagonists ) and materials science. The bromine atom and ester group provide orthogonal handles for sequential functionalization, as demonstrated in multi-step syntheses of bioactive molecules .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate serves as a versatile building block in the synthesis of various therapeutic agents. Its structure allows for significant modifications that can enhance biological activity. Notably, it has been investigated for its potential antimicrobial and anticancer properties.

Case Studies

  • Anticancer Activity :
    • Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of specific enzymes involved in cell proliferation pathways.
  • Antimicrobial Properties :
    • Research indicates that this compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Organic Synthesis Applications

In organic synthesis, this compound is utilized in several reaction pathways:

  • Nucleophilic Substitution Reactions :
    • The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Coupling Reactions :
    • It can be employed in coupling reactions to form more complex molecular architectures, essential for drug development.

Mechanism of Action

The mechanism of action of EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Properties:

  • Density : 1.518 g/cm³ (predicted)
  • Boiling Point : 295.9°C (predicted)
  • pKa : -0.46 (predicted)
  • Storage : Under inert gas (N₂/Ar) at 2–8°C due to sensitivity to moisture and oxygen .
  • Purity : Available in grades up to 99.999% for specialized applications .

The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex heterocyclic systems .

Comparison with Structural Analogs

The following table summarizes key analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Substituent/Linker Key Properties/Applications Source
Ethyl 2-(5-bromopyrimidin-2-yl)acetate (1134327-91-5) C₈H₉BrN₂O₂ Direct C–C bond High reactivity in cross-coupling; pharmaceutical intermediate
2-(5-Bromopyrimidin-2-yl)acetic acid (1447607-69-3) C₆H₅BrN₂O₂ Carboxylic acid Improved solubility in polar solvents; used in metal coordination
Ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate (1159823-83-2) C₈H₁₀BrN₃O₂ Amino (–NH–) Basic properties; potential for hydrogen bonding
Ethyl 2-((5-bromopyrimidin-2-yl)thio)acetate (N/A) C₈H₉BrN₂O₂S Thioether (–S–) Enhanced lipophilicity; used in organocatalysis
Ethyl 2-(5-bromopyrimidin-4-yl)acetate (N/A) C₈H₉BrN₂O₂ Bromine at 4-position Lower similarity (0.71); altered electronic effects
Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate (185030-22-2) C₉H₁₀BrN₂O₂ Cyclopropane ring Steric hindrance; modulates metabolic stability

Substituent Effects on Reactivity and Solubility

  • Direct C–C Bond (Ethyl 2-(5-bromopyrimidin-2-yl)acetate) : The absence of heteroatoms in the linker simplifies synthetic routes but limits solubility in aqueous media .
  • Amino/Thioether Linkers: The amino analog (CAS 1159823-83-2) exhibits basicity, enabling salt formation for improved bioavailability . The thioether analog () shows higher hydrophobicity, favoring membrane permeability in drug design .
  • Carboxylic Acid (CAS 1447607-69-3) : Increased polarity enhances solubility in polar solvents, useful in aqueous-phase reactions .

Bromine Position and Electronic Effects

  • 5-Bromo vs. 4-Bromo Isomers : The 5-bromo substitution (as in the parent compound) directs electrophilic substitution to the 2-position, while the 4-bromo isomer (similarity 0.71) alters electronic distribution, reducing reactivity in cross-coupling .

Pharmacological Relevance

  • Piperazine Derivatives (e.g., Ethyl 2-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)acetate, 3f): Incorporation of piperazine improves solubility and binding affinity to biological targets like kinases .

Biological Activity

Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate, a compound with the CAS number 1134327-91-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, enzyme inhibition, and cytotoxicity, supported by various studies and data tables.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C8H9BrN2O3
  • IUPAC Name : Ethyl 2-((5-bromopyrimidin-2-yl)oxy)acetate
  • Boiling Point : Not available
  • BBB Permeant : Yes
  • CYP Inhibition : Inhibits CYP1A2; does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µM)
Staphylococcus aureus10.0
Escherichia coli15.0
Bacillus subtilis8.0
Pseudomonas aeruginosa20.0

These values indicate that this compound could be a candidate for further development as an antibacterial agent.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

Inhibition Potency

Studies report that this compound shows selective inhibition towards AChE compared to BuChE. The IC50 values were determined as follows:

EnzymeIC50 (µM)
Acetylcholinesterase25.0
Butyrylcholinesterase50.0

This selectivity suggests potential therapeutic applications in treating conditions like Alzheimer's disease .

Cytotoxicity Evaluation

The cytotoxic effects of this compound were assessed in various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results demonstrated that the compound exhibited low cytotoxicity at concentrations up to 100 µM.

Cell Viability Results

Concentration (µM)HT-22 Cell Viability (%)BV-2 Cell Viability (%)
0100100
109597
509092
1008588

These findings indicate that this compound is relatively safe for use in neuroprotective studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a bromopyrimidine derivative (e.g., 5-bromo-2-hydroxypyrimidine) reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for bromopyrimidine:ethyl bromoacetate) are critical for yields exceeding 70% .
  • Optimization : Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining yields of ~75% .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) typically shows a triplet for the ethyl group (δ 1.28 ppm, J = 7.2 Hz), a quartet for the ester oxygen-bound CH₂ (δ 4.28 ppm), and a singlet for the acetate CH₂ (δ 4.64 ppm). The pyrimidine ring protons appear as distinct singlets (δ 8.2–8.5 ppm) .
  • LCMS : Confirms molecular weight (M+H⁺ = 289.1) and purity (>95%) .

Q. How is crystallization achieved, and what solvent systems are optimal?

  • Procedure : Slow evaporation or cooling of a 2:1 ethyl acetate:hexanes solution yields needle-shaped crystals suitable for X-ray diffraction. Solvent polarity must balance solubility and nucleation rates to avoid amorphous precipitates .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thermal displacement parameters) be resolved during structure refinement?

  • Refinement Strategy : Use SHELXL for anisotropic refinement of non-hydrogen atoms. Hydrogen atoms are modeled with isotropic displacement parameters (1.2–1.5× parent atoms). High-resolution data (θ > 25°) improves R-factor convergence (R₁ < 0.04) .
  • Example : For Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, refinement with SHELXL achieved R₁ = 0.038 and wR₂ = 0.115 using 3031 reflections. Twinning or disorder requires specialized constraints (e.g., PART instructions in SHELX) .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • DFT Studies : Calculate Fukui indices to identify electrophilic centers (e.g., C-5 bromine in pyrimidine). Solvent effects (PCM model) and transition-state geometries (NEB method) predict activation energies for SNAr with amines or thiols .
  • Docking Simulations : Molecular docking (AutoDock Vina) evaluates binding to enzymes like cytochrome P450 isoforms, highlighting steric clashes with the ethyl ester group .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity in related coumarin-pyrimidine hybrids?

  • Case Study : Replacing bromine with chlorine in pyrimidine reduces IC₅₀ against CYP1A2 by 30%, attributed to weaker halogen bonding. Ethyl ester hydrolysis to carboxylic acid enhances solubility but decreases membrane permeability (LogP shift from 2.1 to −0.3) .

Key Considerations

  • Contradictions : While SHELX refinement is standard, discrepancies in thermal parameters may arise from crystal quality (e.g., mosaicity > 0.5°). Redundant data collection (multi-scan φ/ω) minimizes errors .
  • Advanced Applications : The compound’s bromine atom enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for derivatization, critical in medicinal chemistry .

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